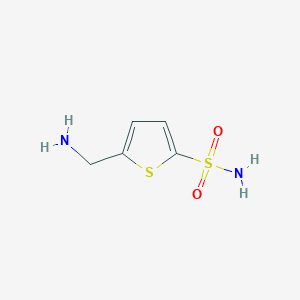

5-(Aminomethyl)thiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S2/c6-3-4-1-2-5(10-4)11(7,8)9/h1-2H,3,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFJJOAPLFRFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406942 | |

| Record name | 5-(aminomethyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408352-66-9 | |

| Record name | 5-(aminomethyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 408352-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure Elucidation of 5-(Aminomethyl)thiophene-2-sulfonamide: An Integrated Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Preamble: The Scientific Imperative for Unambiguous Structural Confirmation

In the landscape of modern drug discovery and development, the precise characterization of a molecule's structure is not merely a procedural step but the bedrock of all subsequent research. The biological activity, pharmacokinetic profile, and safety of a pharmaceutical compound are inextricably linked to its three-dimensional architecture. The molecule at the center of this guide, 5-(aminomethyl)thiophene-2-sulfonamide, incorporates two privileged scaffolds in medicinal chemistry: the thiophene ring, a versatile bioisostere for phenyl groups found in numerous approved drugs, and the sulfonamide functional group, renowned for its wide-ranging therapeutic applications, including antibacterial and diuretic agents[1][2].

The presence of multiple functional groups and substitution patterns on the thiophene ring necessitates a rigorous, multi-technique approach to ensure its structure is assigned without ambiguity. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. This guide, therefore, eschews a simple recitation of methods. Instead, it presents an integrated strategy, detailing not only the "how" but the critical "why" behind each analytical choice. We will proceed through a logical workflow, from foundational mass and elemental composition analysis to the fine-grained detail of 2D NMR connectivity, culminating in the definitive proof offered by single-crystal X-ray crystallography. Each step is designed as a self-validating system, where the data from one technique corroborates and builds upon the last, ensuring the highest degree of scientific trust in the final elucidated structure.

Part 1: Foundational Analysis - Molecular Formula and Weight

Before delving into complex spectroscopic analysis, the first step is to confirm the molecule's fundamental properties: its molecular weight and elemental composition. This is the initial checkpoint to ensure the integrity of the synthesized or isolated compound.

Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is selected over standard mass spectrometry because it provides extremely high mass accuracy. This allows for the determination of the elemental formula, a critical piece of data that distinguishes the target compound from potential isomers or impurities with the same nominal mass.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the accurate mass of the molecular ion, which is then used to calculate the most plausible elemental formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference standard across the desired mass range to ensure high mass accuracy.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode, as the aminomethyl group is readily protonated. Set the capillary voltage to an appropriate value (e.g., 3.5-4.5 kV).

-

Data Acquisition: Acquire the spectrum in the appropriate mass range (e.g., m/z 50-500). The high resolution of the TOF analyzer will separate ions with very small mass differences.

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Data Presentation: Expected Compound Properties

| Property | Expected Value | Source |

| Molecular Formula | C₅H₈N₂O₂S₂ | [3][4] |

| Molecular Weight (Monoisotopic) | 192.0082 g/mol | Calculated |

| Expected [M+H]⁺ (HRMS) | 193.0154 m/z | Calculated |

This initial step validates that the compound in hand has the correct elemental formula, providing a solid foundation for subsequent spectroscopic dissection.

Part 2: Functional Group Identification via Infrared Spectroscopy

With the molecular formula confirmed, the next logical step is to identify the key functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is an ideal, rapid technique for this purpose.

Causality of Experimental Choice: FTIR is highly sensitive to the vibrational energies of specific chemical bonds. It provides direct evidence for the presence of the critical sulfonamide (S=O and N-H bonds) and primary amine (N-H bonds) groups, as well as confirming the aromatic nature of the thiophene ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and crystal-related absorbances.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Data Presentation: Predicted Characteristic IR Absorptions

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & References |

| Primary Amine (R-CH₂NH₂) | N-H Stretch (symmetric & asymmetric) | 3400-3250 (two bands) | Characteristic for primary amines. |

| Sulfonamide (R-SO₂NH₂) | N-H Stretch | ~3300-3200 (one band) | Often overlaps with amine stretches but is typically sharp. |

| Sulfonamide | S=O Asymmetric Stretch | ~1350-1315 | A strong, characteristic absorption for sulfonamides.[5] |

| Sulfonamide | S=O Symmetric Stretch | ~1160-1140 | A second strong, characteristic absorption for sulfonamides.[5] |

| Thiophene Ring | C=C Aromatic Stretch | ~1495 | Indicates the presence of the aromatic ring system.[6] |

| Thiophene Ring | C-H Aromatic Stretch | >3000 | Confirms hydrogens attached to the aromatic ring. |

| Thiophene Ring | C-S Stretch | ~700-680 | Often observed for thiophene rings.[6] |

The observation of these key bands provides strong, direct evidence for the proposed functional groups, allowing us to proceed with confidence to NMR for detailed connectivity mapping.

Part 3: Definitive Connectivity Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A suite of 1D and 2D NMR experiments will be used to assemble the structural puzzle piece by piece.

Causality of Experimental Choice:

-

¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons), which defines the proton framework.

-

¹³C NMR: Determines the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC): These experiments are crucial for creating a self-validating dataset. COSY establishes proton-proton proximities, while HSQC unambiguously links each proton to its directly attached carbon. This combined approach removes ambiguity in assignments.

Workflow for NMR-Based Structure Elucidation

Caption: Key COSY and HSQC correlations for structural confirmation.

-

COSY: A cross-peak will be observed between the thiophene protons (H-a and H-b), confirming they are adjacent on the ring. No other correlations are expected.

-

HSQC: Cross-peaks will definitively link H-a to C-2, H-b to C-3, and the methylene protons (H-c) to the methylene carbon (C-5). This provides an unbreakable chain of evidence for the assigned structure.

Part 4: The Gold Standard - Single-Crystal X-ray Crystallography

While the integrated NMR and MS data provide overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom.

Causality of Experimental Choice: X-ray crystallography is the only technique that directly visualizes the molecular structure in the solid state. It confirms not only the connectivity but also bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding), providing a complete structural picture. This is considered the gold standard for structure proof in pharmaceutical development.[7][8]

Experimental Protocol: Structure Determination by X-ray Diffraction

-

Crystal Growth (The Critical Step):

-

Method: Slow evaporation is the most common method for small molecules.[9]

-

Procedure: a. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) to create a saturated or near-saturated solution. b. Filter the solution through a syringe filter into a clean, small vial. c. Cover the vial with a cap containing a few pinholes or with paraffin film pierced by a needle. This slows the rate of evaporation. d. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

-

Troubleshooting: If an oil forms, the compound may be impure or too soluble. Attempting different solvent systems is necessary.[10]

-

-

Crystal Mounting:

-

Data Collection:

-

Mount the frozen crystal on the goniometer of a single-crystal X-ray diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or other algorithms to obtain an initial electron density map and atomic positions.

-

Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final refined structure provides the definitive atomic coordinates.

-

Conclusion: A Validated Structure for Advancing Drug Development

References

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved February 1, 2026, from [Link]

-

Prime Scholars. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Retrieved February 1, 2026, from [Link]

-

MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved February 1, 2026, from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra showing regioselective substitutions on thiophene. Retrieved February 1, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (1970). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved February 1, 2026, from [Link]

-

National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved February 1, 2026, from [Link]

-

National Institutes of Health. (n.d.). 2-Thiophenesulfonamide. Retrieved February 1, 2026, from [Link]

-

PubMed. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Retrieved February 1, 2026, from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved February 1, 2026, from [Link]

-

Chromatography Online. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Retrieved February 1, 2026, from [Link]

-

National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved February 1, 2026, from [Link]

-

Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Retrieved February 1, 2026, from [Link]

-

National Institutes of Health. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved February 1, 2026, from [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved February 1, 2026, from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved February 1, 2026, from [Link]

-

LinkedIn. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved February 1, 2026, from [Link]

-

Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Retrieved February 1, 2026, from [Link]

-

Pharmanotes. (2024). Structural Elucidation In Pharmaceuticals: Definition, Key Steps, Case Study & 11 FAQs. Retrieved February 1, 2026, from [Link]

-

Pharmaffiliates. (2023). Types of Reference Standards Used in the Pharmaceutical Industry. Retrieved February 1, 2026, from [Link]

-

PubMed Central. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Retrieved February 1, 2026, from [Link]

-

IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Retrieved February 1, 2026, from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 1, 2026, from [Link]

-

SynThink. (n.d.). USP Reference Standards in Pharmaceutical Analysis. Retrieved February 1, 2026, from [Link]

-

UK Health Security Agency. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. Retrieved February 1, 2026, from [Link]

-

PubMed. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved February 1, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. journals.iucr.org [journals.iucr.org]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. synthinkchemicals.com [synthinkchemicals.com]

5-(Aminomethyl)thiophene-2-sulfonamide CAS number 149945-81-7

CAS: 149945-81-7 Role: Primary Zinc-Binding Fragment & Carbonic Anhydrase Inhibitor Scaffold

Executive Summary

This technical guide profiles 5-(Aminomethyl)thiophene-2-sulfonamide , a critical heterocyclic building block in medicinal chemistry. Unlike ubiquitous benzenesulfonamide scaffolds, this thiophene analogue offers distinct electronic properties and vector geometries, making it a "privileged fragment" in Fragment-Based Drug Discovery (FBDD). It serves as a primary anchor for targeting metalloenzymes, specifically Carbonic Anhydrases (CA) , where the sulfonamide moiety acts as a Zinc-Binding Group (ZBG). This guide details its physicochemical architecture, a robust 3-stage synthetic protocol, and its mechanistic utility in designing isoform-selective inhibitors (e.g., hCA IX/XII for oncology vs. hCA II for glaucoma).

Part 1: Molecular Architecture & Physicochemical Profile

Structural Logic

The molecule consists of a thiophene ring substituted at the 2- and 5-positions.[1] This 2,5-substitution pattern is critical for linear pharmacophore extension.

-

The Head (Sulfonamide): A classic bioisostere for carboxylic acids, acting as a monodentate ligand for Zn(II) ions in enzyme active sites.

-

The Core (Thiophene): An electron-rich heteroaromatic ring. Compared to benzene, the thiophene sulfur atom increases lipophilicity (LogP) and alters the pKa of the sulfonamide group via inductive effects, often enhancing binding affinity at physiological pH.

-

The Tail (Aminomethyl): A flexible linker providing a primary amine handle for further elaboration (e.g., amide coupling, reductive amination) to reach the "selective" hydrophobic pockets of the target enzyme.

Key Physicochemical Data

| Property | Value / Description | Relevance |

| Molecular Formula | C₅H₈N₂O₂S₂ | Core stoichiometry |

| Molecular Weight | 192.26 g/mol | Ideal for FBDD (Rule of 3 compliant) |

| pKa (Sulfonamide) | ~9.5 - 10.0 | Determines ionization state for Zn-binding |

| pKa (Amine) | ~8.5 - 9.0 | Protonated at physiological pH; solubility aid |

| H-Bond Donors | 3 (Sulfonamide NH₂, Amine NH₂) | Key for active site networking |

| H-Bond Acceptors | 4 (Sulfonyl O, Thiophene S, N) | Interaction with Thr/His residues |

Part 2: Synthetic Routes & Optimization

Retrosynthetic Analysis

Direct chlorosulfonation of unprotected amines is low-yielding due to side reactions (N-sulfonation). The most robust industrial route involves Protection-Activation-Deprotection .

Pathway Logic:

-

Protection: Mask the reactive primary amine as an acetamide.

-

Functionalization: Electrophilic aromatic substitution (chlorosulfonation) at the highly reactive 5-position of the thiophene.

-

Amination: Conversion of sulfonyl chloride to sulfonamide.

-

Deprotection: Acidic hydrolysis to reveal the target amine.

Visualization: Synthesis Workflow

Caption: Four-stage synthetic workflow optimizing regioselectivity and yield.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under inert atmosphere (N₂) where specified.

Stage 1: Protection (Acetylation)

-

Dissolve 2-(aminomethyl)thiophene (1.0 eq) in DCM (10 vol).

-

Add Triethylamine (1.2 eq) and cool to 0°C.

-

Dropwise add Acetic Anhydride (1.1 eq). Stir at RT for 2 hours.

-

Validation: TLC (EtOAc/Hexane) shows disappearance of amine.

-

Workup: Wash with 1M HCl, then Brine. Dry organic layer (MgSO₄) and concentrate.

Stage 2: Chlorosulfonation (The Critical Step)

Safety: Chlorosulfonic acid reacts violently with water. Use a fume hood.

-

Cool neat Chlorosulfonic acid (5.0 eq) to -10°C.

-

Add the acetamide intermediate (from Stage 1) portion-wise over 30 mins, maintaining temp < 0°C.

-

Allow to warm to RT and stir for 2 hours.

-

Quench: Pour reaction mixture slowly onto crushed ice (Exothermic!).

-

Extract the precipitating sulfonyl chloride immediately with EtOAc (Do not store; prone to hydrolysis).

Stage 3: Amination & Deprotection

-

Amination: Add the EtOAc solution of sulfonyl chloride dropwise to a stirred solution of 25% NH₄OH (excess) at 0°C. Stir 1h.

-

Evaporate solvent to yield the crude acetamido-sulfonamide.

-

Hydrolysis: Suspend crude solid in 6M HCl/Ethanol (1:1). Reflux for 4 hours.

-

Isolation: Cool to RT. Neutralize with NaOH to pH ~8-9 to precipitate the free base.

-

Purification: Recrystallize from Ethanol/Water.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary utility of CAS 149945-81-7 is as a Zinc-Binding Group (ZBG) .

-

Coordination: The sulfonamide nitrogen (in its deprotonated R-SO₂NH⁻ form) coordinates to the Zn(II) ion in the CA active site, displacing the catalytic water molecule/hydroxide ion.

-

Selectivity: The thiophene ring fits into the hydrophobic pocket of the enzyme. By extending the 5-aminomethyl "tail" with bulky or lipophilic groups, researchers can induce steric clashes with the hydrophilic residues (e.g., His64) of ubiquitous isoforms (hCA I/II) while retaining affinity for transmembrane isoforms (hCA IX/XII), which are hypoxic tumor markers.

Visualization: Binding Mode Interaction

Caption: Pharmacophore mapping of the inhibitor within the Carbonic Anhydrase active site.

Part 4: Safety & Handling

-

Hazards: The free base is an irritant (Skin Irrit. 2, Eye Irrit. 2A). The HCl salt form is generally more stable but acidic.

-

Storage: Hygroscopic. Store at -20°C under inert gas to prevent oxidation of the thiophene ring or hydrolysis.

-

Incompatibility: Avoid strong oxidizing agents (reacts with thiophene sulfur) and nitrous acid (diazotization of amine).

References

-

Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

-

Krasavin, M., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry, 25(3), 897-903. Link

-

Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high affinity of thiophene-sulfonamides. Journal of Medicinal Chemistry, 55(11), 5554-5566. Link

-

PubChem Compound Summary. (2024). This compound.[1][3][4] National Center for Biotechnology Information. Link

Sources

- 1. New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors: 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. echemi.com [echemi.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

An In-Depth Technical Guide to the Predicted Targets of 5-(Aminomethyl)thiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological targets of the novel compound, 5-(Aminomethyl)thiophene-2-sulfonamide. Drawing upon the well-established pharmacology of sulfonamides and the privileged nature of the thiophene scaffold in medicinal chemistry, this document elucidates the primary and secondary predicted targets, outlines robust experimental methodologies for their validation, and discusses the potential therapeutic implications. The primary focus of this guide is the potent and selective inhibition of carbonic anhydrase (CA) isoforms, with a secondary exploration of dihydropteroate synthase (DHPS) as a potential antibacterial target. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related heterocyclic sulfonamides.

Introduction: The Chemical Rationale for Target Prediction

This compound is a small molecule featuring two key pharmacophores: a sulfonamide group (-SO₂NH₂) and a thiophene ring. This combination is not coincidental; both moieties have a rich history in drug discovery and are known to interact with specific biological targets.

The sulfonamide group is a cornerstone of medicinal chemistry, most famously for its antibacterial properties, but also as a critical zinc-binding group in a variety of enzyme inhibitors.[1][2] The deprotonated sulfonamide nitrogen acts as a potent ligand for the zinc ion present in the active site of metalloenzymes, most notably carbonic anhydrases.[3]

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom.[4] It is considered a "privileged" scaffold in medicinal chemistry due to its ability to form favorable interactions with a wide range of biological targets and its metabolic stability.[4] Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The strategic combination of these two pharmacophores in this compound strongly suggests a primary targeting of the carbonic anhydrase enzyme family.

Primary Predicted Target: Carbonic Anhydrases (CAs)

The most compelling predicted target for this compound is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis.

Mechanism of Inhibition

The inhibitory action of sulfonamides on CAs is well-characterized. The sulfonamide moiety binds to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is crucial for catalysis. This interaction is stabilized by hydrogen bonds between the sulfonamide and a conserved threonine residue (Thr199 in hCA II) within the active site.[3]

Figure 1: Predicted binding of this compound to the active site of carbonic anhydrase.

Isoform Selectivity

There are 15 known human CA isoforms, which differ in their tissue distribution, subcellular localization, and catalytic activity. The therapeutic utility of a CA inhibitor often depends on its selectivity for a particular isoform. Based on existing literature for thiophene-based sulfonamides, this compound is predicted to show selectivity for the following isoforms:

-

hCA II: A ubiquitous and highly active cytosolic isoform. Potent and selective inhibition of hCA II is a key mechanism for reducing intraocular pressure in the treatment of glaucoma.[5]

-

hCA IX and hCA XII: These are transmembrane, tumor-associated isoforms that are overexpressed in many hypoxic tumors.[6][7] Their inhibition can lead to a decrease in tumor growth and metastasis, making them attractive targets for anticancer therapies.[1][7]

Thiophene-2-sulfonamide derivatives have been shown to weakly inhibit the cytosolic hCA I isoform while effectively inhibiting hCA II, hCA IX, and hCA XII in the nanomolar to subnanomolar range.[4][6][8]

| Isoform | Predicted Inhibition | Therapeutic Relevance |

| hCA I | Weak | Off-target |

| hCA II | Strong | Glaucoma[5] |

| hCA IX | Strong | Oncology[1][6] |

| hCA XII | Strong | Oncology[6] |

Experimental Validation of Carbonic Anhydrase Inhibition

To empirically validate the predicted inhibitory activity of this compound against CAs, a multi-pronged experimental approach is recommended.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring CA activity and inhibition. It directly measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change.

Principle: A buffered solution of the CA enzyme is rapidly mixed with a CO₂ solution. The subsequent hydration of CO₂ to bicarbonate and a proton causes a rapid change in pH, which is monitored by a pH indicator using a spectrophotometer. The rate of this pH change is proportional to the enzyme's activity. The assay is performed in the presence and absence of the inhibitor to determine its effect on the enzyme's kinetics.[9][10][11]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).

-

Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

-

Prepare a solution of the pH indicator (e.g., phenol red) in the buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of the purified CA isoform in the buffer.

-

-

Instrumentation:

-

Utilize a stopped-flow instrument equipped with a spectrophotometer.

-

-

Assay Procedure:

-

Load one syringe of the stopped-flow instrument with the CA enzyme and pH indicator in buffer.

-

Load the second syringe with the CO₂ solution.

-

For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound before mixing.

-

Initiate the rapid mixing of the two solutions.

-

Monitor the change in absorbance of the pH indicator over time.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the slope of the absorbance versus time curve.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Figure 2: Workflow for the stopped-flow CO₂ hydration assay.

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry, is a high-throughput method to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Principle: The binding of a ligand, such as an inhibitor, to a protein generally increases its thermal stability. This change in the melting temperature (Tₘ) of the protein can be detected using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein that become exposed upon unfolding. The increase in fluorescence is monitored as the temperature is gradually raised.[12][13]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a solution of the purified CA isoform in a suitable buffer.

-

Prepare a stock solution of this compound.

-

Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange).

-

-

Instrumentation:

-

Use a real-time PCR instrument capable of monitoring fluorescence changes with temperature.

-

-

Assay Procedure:

-

In a 96-well PCR plate, combine the CA protein, the fluorescent dye, and varying concentrations of this compound.

-

Include control wells with no inhibitor.

-

Seal the plate and place it in the real-time PCR instrument.

-

Run a melt curve program, gradually increasing the temperature while monitoring fluorescence.

-

-

Data Analysis:

-

Plot fluorescence versus temperature to generate melt curves.

-

Determine the Tₘ for each concentration of the inhibitor.

-

A significant increase in Tₘ in the presence of the compound indicates binding.

-

Secondary Predicted Target: Dihydropteroate Synthase (DHPS)

The sulfonamide moiety is the defining feature of sulfa drugs, a class of antibiotics that inhibit bacterial growth by targeting the folate biosynthesis pathway.[14] Specifically, they act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial survival but absent in humans.

Mechanism of Action

DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a precursor to folic acid. Folic acid is a vital cofactor in the synthesis of nucleotides and amino acids.[15][16] Sulfonamides, being structural analogs of PABA, competitively inhibit DHPS, thereby blocking folate synthesis and arresting bacterial growth.[14]

Figure 3: Inhibition of the bacterial folate biosynthesis pathway by this compound.

Experimental Validation of DHPS Inhibition

A coupled enzymatic spectrophotometric assay can be used to determine the inhibitory activity of this compound against DHPS.[17][18]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydropteroate by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor. The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂).

-

Prepare solutions of the substrates: PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.

-

Prepare a solution of NADPH.

-

Prepare solutions of purified DHPS and DHFR enzymes.

-

Prepare a stock solution of this compound.

-

-

Instrumentation:

-

Use a UV-Vis spectrophotometer capable of reading at 340 nm, preferably in a 96-well plate format for high-throughput screening.

-

-

Assay Procedure:

-

In a 96-well plate, combine the reaction buffer, substrates, NADPH, and DHFR.

-

Add varying concentrations of this compound to the appropriate wells.

-

Initiate the reaction by adding DHPS.

-

Monitor the decrease in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation from the change in absorbance over time.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

In Silico Target Prediction and Binding Analysis

Computational methods can provide valuable insights into the binding of this compound to its predicted targets and can help rationalize experimental findings.

Molecular Docking

Molecular docking simulations can predict the preferred binding mode and affinity of the compound within the active site of the target protein.[2][19][20]

Workflow:

-

Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., hCA II, hCA IX, DHPS) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the active site of the protein.

-

Analysis: Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode and estimate the binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations can be used to assess the stability of the predicted protein-ligand complex over time and to further refine the binding mode.

Therapeutic Implications and Future Directions

The predicted dual-targeting capability of this compound opens up exciting therapeutic possibilities.

-

Oncology: The potent inhibition of tumor-associated CAs (hCA IX and XII) suggests potential as an anticancer agent, particularly in the context of hypoxic tumors.

-

Ophthalmology: The predicted strong inhibition of hCA II makes it a promising candidate for the topical treatment of glaucoma.

-

Infectious Diseases: The potential inhibition of bacterial DHPS suggests that it could be developed as a novel antibacterial agent.

Future research should focus on the experimental validation of these predicted targets, followed by medicinal chemistry efforts to optimize the compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising small molecule with a well-defined set of predicted biological targets. Its chemical structure strongly suggests a primary role as a potent inhibitor of carbonic anhydrases, with potential applications in oncology and ophthalmology. A secondary, but also plausible, target is bacterial dihydropteroate synthase, which could be exploited for the development of new antibiotics. This technical guide provides a roadmap for the experimental validation of these targets and serves as a foundation for the future development of this interesting compound.

References

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

-

Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. PubMed. Available at: [Link]

-

Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. Available at: [Link]

-

Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. PubMed. Available at: [Link]

-

Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides. PubMed. Available at: [Link]

-

Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. PubMed. Available at: [Link]

-

In Silico Assessment of Enaminone–Sulfanilamides as Potential Carbonic Anhydrase II Inhibitors: Molecular Docking and ADMET Prediction. MDPI. Available at: [Link]

-

Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. MDPI. Available at: [Link]

-

5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. NIH. Available at: [Link]

-

Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Inhibitor Binding to Carbonic Anhydrases by Fluorescent Thermal Shift Assay. Request PDF. Available at: [Link]

-

Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. PMC - NIH. Available at: [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]

-

A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers. Available at: [Link]

-

A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. PubMed. Available at: [Link]

-

Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology. Available at: [Link]

-

Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Dovepress. Available at: [Link]

-

Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. NIH. Available at: [Link]

-

In silico evaluation of a new compound incorporating 4(3H)-quinazolinone and sulfonamide as a potential inhibitor of a human carbonic anhydrase. NIH. Available at: [Link]

-

A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. NIH. Available at: [Link]

-

Global Health: Antimicrobial Resistance: undefined: Folate Synthesis. PDB-101. Available at: [Link]

-

Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available at: [Link]

-

The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. Available at: [Link]

-

The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. Available at: [Link]

-

Summarized pathway of folic acid metabolism, including bacterial de... ResearchGate. Available at: [Link]

-

Stopped-flow studies of carbon dioxide hydration and bicarbonate dehydration in water and water-d2. Acid-base and metal ion catalysis. Journal of the American Chemical Society. Available at: [Link]

-

(PDF) In silico evaluation of a new compound incorporating 4(3H)-quinazolinone and sulfonamide as a potential inhibitor of a human carbonic anhydrase. ResearchGate. Available at: [Link]

-

Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. PMC - NIH. Available at: [Link]

-

A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]

-

Arylsulfonamides as inhibitors for carbonic anhydrase: prediction & validation. Chemical Science (RSC Publishing). Available at: [Link]

-

Folate-producing bifidobacteria: metabolism, genetics, and relevance. PubMed Central. Available at: [Link]

-

Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Available at: [Link]

-

A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. ResearchGate. Available at: [Link]

-

Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. PubMed. Available at: [Link]

-

Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. PubMed Central. Available at: [Link]

-

Review - Preventive Nutrition and Food Science. Preventive Nutrition and Food Science. Available at: [Link]

-

Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Bio-Rad. Available at: [Link]

-

Unraveling Folate Synthesis in Bacteria: A Journey Through Microbial Metabolism. LinkedIn. Available at: [Link]

Sources

- 1. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 10. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 16. Unraveling Folate Synthesis in Bacteria: A Journey Through Microbial Metabolism - Oreate AI Blog [oreateai.com]

- 17. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In silico evaluation of a new compound incorporating 4(3H)-quinazolinone and sulfonamide as a potential inhibitor of a human carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Physicochemical Characterization of 5-(Aminomethyl)thiophene-2-sulfonamide

The following technical guide details the physicochemical characterization of 5-(Aminomethyl)thiophene-2-sulfonamide , a critical fragment in medicinal chemistry, particularly in the design of Carbonic Anhydrase Inhibitors (CAIs).

Technical Guide & Characterization Protocols

Executive Summary

This compound (CAS: 21151-36-0 for HCl salt) represents a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD). Structurally, it combines a zinc-binding sulfonamide "warhead" with a solvent-exposed aminomethyl "tail," linked by a thiophene scaffold. This guide outlines the critical physicochemical profiling required to validate this compound as a building block for lead optimization, focusing on its ionization behavior, solubility profile, and solid-state stability.

Molecular Architecture & Theoretical Properties

Understanding the dual ionization potential of this molecule is prerequisite to accurate profiling. The compound contains two distinct ionizable centers with overlapping pKa values, necessitating precise pH control during analysis.

Table 1: Physicochemical Profile

| Property | Value / Descriptor | Note |

| IUPAC Name | This compound | |

| Molecular Formula | C₅H₈N₂O₂S₂ | Free Base |

| Molecular Weight | 192.26 g/mol | 228.72 g/mol (HCl Salt) |

| H-Bond Donors | 3 | Sulfonamide (-NH₂), Amine (-NH₂) |

| H-Bond Acceptors | 4 | Sulfonyl oxygens, Thiophene S, Nitrogens |

| Predicted LogP | -0.3 to 0.1 | Highly Hydrophilic |

| Key pKa (Basic) | ~9.2 - 9.6 | Primary Amine (Aminomethyl) |

| Key pKa (Acidic) | ~10.1 - 10.5 | Primary Sulfonamide (-SO₂NH₂) |

Structural Logic & Ionization

The thiophene ring acts as an electron-rich bioisostere of benzene. However, the sulfur atom in the ring exerts an inductive effect that slightly modulates the acidity of the sulfonamide group compared to benzenesulfonamide.

-

pH < 8.0: The molecule exists predominantly as a cation (Amine protonated: -NH₃⁺ / Sulfonamide neutral).

-

pH > 11.0: The molecule exists as an anion (Amine neutral / Sulfonamide deprotonated: -SO₂NH⁻).

-

pH 9.0–10.5: A complex equilibrium exists involving neutral and potential zwitterionic species, impacting solubility and lipophilicity measurements.

Visualization: Ionization & Characterization Workflow

Diagram 1: pH-Dependent Speciation & Workflow

The following diagram illustrates the protonation states across the pH scale and the corresponding analytical techniques required.

Caption: Ionization equilibria of this compound and the sequential characterization workflow.

Solid-State Characterization

Before solution preparation, the solid form must be verified, especially if the hydrochloride salt is used (CAS 21151-36-0), as it is hygroscopic.

-

X-Ray Powder Diffraction (XRPD): Essential to distinguish between amorphous and crystalline forms. The HCl salt typically presents as a crystalline solid.

-

Differential Scanning Calorimetry (DSC):

-

Protocol: Heat from 25°C to 250°C at 10°C/min under N₂ purge.

-

Expectation: Look for a sharp endotherm (melting) followed potentially by decomposition. Sulfonamides generally have high melting points (>150°C), but the salt form may exhibit different thermal behavior.

-

Note: If a broad endotherm is observed <100°C, it indicates water loss (hydrate formation), common in hygroscopic amine salts.

-

Solution-State Physicochemical Profiling

A. Ionization Constant (pKa) Determination

Because the pKa values of the amine and sulfonamide are relatively close (~1 unit apart), standard potentiometric titration is the gold standard over UV-metric methods, which may lack distinct spectral shifts for the aliphatic amine.

Protocol: Potentiometric Titration

-

Preparation: Dissolve 5 mg of compound in 20 mL of degassed water (ionic strength adjusted to 0.15 M with KCl).

-

Titrant: 0.1 M KOH (CO₂-free).

-

Execution: Titrate from pH 2.0 to pH 12.0.

-

Data Analysis: Use Bjerrum plot analysis to resolve the macroscopic pKa values.

-

Validation: The first inflection point corresponds to the deprotonation of the aminomethyl group (-NH₃⁺ → -NH₂). The second (often weaker) inflection corresponds to the sulfonamide (-SO₂NH₂ → -SO₂NH⁻).

-

B. Lipophilicity (LogD)

The hydrophilicity of this fragment (LogP ~ -0.3) suggests it will not passively permeate membranes easily, but it is ideal for cytosolic targets if transport mechanisms exist.

-

Method: Shake-Flask Method (due to high hydrophilicity, HPLC retention time methods may be inaccurate).

-

Phases: 1-Octanol / Phosphate Buffer (pH 7.4).

-

Analysis: Quantify both phases using HPLC-UV at 254 nm (thiophene absorption).

-

Significance: At pH 7.4, the compound is positively charged (cationic). Expect a LogD₇.₄ significantly lower than the intrinsic LogP.

Stability & Degradation Pathways

Sulfonamides are generally robust, but the aminomethyl group introduces specific vulnerabilities.

-

Oxidative Instability: Primary amines at benzylic-type positions (thiophene-methyl) are susceptible to oxidation to imines or aldehydes upon prolonged exposure to air/light.

-

Mitigation: Store the HCl salt under inert atmosphere (Argon) at -20°C.

-

-

Hydrolysis: The sulfonamide bond is extremely stable to hydrolysis under physiological conditions. However, extreme acidic conditions (6M HCl, reflux) can cleave the bond.

Detailed Experimental Protocol: Kinetic Solubility

This protocol ensures accurate solubility data, critical for bioassay formulation.

Reagents:

-

PBS (pH 7.4)

-

DMSO (molecular biology grade)

-

Internal Standard (e.g., Caffeine)

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution in DMSO.

-

Precipitation: Spike 5 µL of stock into 495 µL of PBS (Final conc: 100 µM, 1% DMSO) in a 96-well plate.

-

Equilibration: Shake at 500 rpm for 24 hours at 25°C.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved particulates.

-

Quantification: Analyze filtrate via LC-MS/MS or HPLC-UV.

-

Calculation:

-

-

Self-Validation: If the filtrate concentration equals the theoretical spike concentration (100 µM), the compound is highly soluble. If <100 µM, the limit has been reached.

References

-

PubChem. this compound Hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for Sulfonamide CAIs).

-

Leitans, J., et al. (2013).[1] Efficient Synthesis of 5-Substituted Thiophene-2-sulfonamides. (Synthetic and characterization context). Available via: [Link]

Sources

Methodological & Application

Application Note: Preparation and Handling of 5-(Aminomethyl)thiophene-2-sulfonamide Solutions

Abstract & Introduction

5-(Aminomethyl)thiophene-2-sulfonamide is a critical fragment in Fragment-Based Drug Discovery (FBDD), specifically targeting metalloenzymes such as Carbonic Anhydrases (CA) (Isoforms II, IX, and XII). Its structure combines a zinc-binding sulfonamide group with a hydrophilic primary amine tail, making it a versatile building block for "tail-approach" inhibitor design.

However, the molecule presents a dichotomy in solubility: the sulfonamide moiety is lipophilic and acidic, while the primary amine is hydrophilic and basic. This zwitterionic potential creates solubility "cliffs" where incorrect pH or solvent choice leads to precipitation (false negatives in assays) or degradation.

This guide provides a self-validating protocol for preparing high-integrity stock and working solutions, ensuring reproducibility in enzymatic assays and crystallographic screens.

Physicochemical Profile & Critical Parameters[1][2]

Before handling, identify the form of your starting material. The hydrochloride (HCl) salt is significantly more water-soluble than the free base.

Table 1: Compound Specifications

| Parameter | Free Base | Hydrochloride Salt (HCl) |

| CAS No. | 103545-03-3 | 21151-36-0 |

| MW ( g/mol ) | 192.26 | 228.72 |

| Appearance | Off-white solid | White/Off-white crystalline solid |

| pKa (Calc.) | Sulfonamide: ~10.0 Amine: ~9.2 | Sulfonamide: ~10.0 Amine: ~9.2 |

| Solubility (DMSO) | > 50 mM | > 100 mM |

| Solubility (Water) | Low (< 5 mM) | High (> 20 mM) |

| Hygroscopicity | Low | Moderate (Store Desiccated) |

Expert Insight: The thiophene ring is electron-withdrawing, making the sulfonamide proton slightly more acidic than benzenesulfonamide analogs. At physiological pH (7.4), the sulfonamide is largely neutral, while the amine is protonated (

), aiding solubility.

Protocol A: Primary Stock Solution (DMSO)

Objective: Prepare a stable 50 mM stock solution. Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

Step-by-Step Methodology

-

Equilibration: Allow the compound vial to reach room temperature before opening.

-

Reasoning: Cold vials attract condensation. Water introduction into DMSO stocks accelerates degradation and alters concentration via volume expansion.

-

-

Weighing & Calculation:

-

Weigh approximately 10 mg of compound.

-

Calculate the required DMSO volume (

) using the specific Molecular Weight (

-

-

Dissolution:

-

Add the calculated volume of DMSO to the vial.

-

Vortex vigorously for 30 seconds.

-

Visual Check: Solution must be optically clear. If particles persist, sonicate at 37°C for 5 minutes.

-

-

Storage:

-

Aliquot into amber glass vials (avoid plastics that leach plasticizers).

-

Store at -20°C. Stable for 6 months.

-

Protocol B: Aqueous Working Solution (Assay Ready)

Objective: Dilute stock to 100 µM in Assay Buffer (0.2% DMSO final) without precipitation. Challenge: "Crash-out" occurs when a high-concentration DMSO "bolus" hits an aqueous buffer, creating a local supersaturated zone.

The "Intermediate Step" Method (Recommended)

-

Prepare Assay Buffer:

-

Standard CA Buffer: 50 mM HEPES, pH 7.4, 100 mM Na₂SO₄.

-

Avoid: Phosphate buffers if zinc interactions are critical (though less relevant for sulfonamides than hydroxamates).

-

-

Create Intermediate Dilution (10x Conc.):

-

Target: 1 mM compound in 2% DMSO.

-

Pipette 980 µL of Buffer into a tube.

-

Slowly add 20 µL of 50 mM DMSO Stock while vortexing the buffer.

-

Why: Adding DMSO into Buffer (submerged tip) dissipates the solvent rapidly, preventing local high concentrations.

-

-

Final Dilution (1x Conc.):

-

Dilute the Intermediate (1 mM) 1:10 into the final Assay Buffer.

-

Final: 100 µM compound, 0.2% DMSO.

-

Table 2: Troubleshooting "Crash Out"

| Observation | Root Cause | Corrective Action |

| Cloudiness immediately upon dilution | Local supersaturation | Use the "Intermediate Step" method; Increase vortex speed during addition. |

| Precipitate after 1 hour | Thermodynamic solubility limit reached | Verify pH. If pH < 6, the amine deprotonation drops, reducing solubility. Keep pH > 7.0. |

| Yellowing of solution | Oxidation of primary amine | Discard. Prepare fresh from solid. Ensure stock was stored under N₂/Argon. |

Quality Control & Validation

To ensure the protocol is self-validating, perform these checks:

-

Nephelometry (Solubility Check):

-

Measure light scattering at 600nm. An increase >10% over background indicates micro-precipitation.

-

-

LC-MS Verification:

-

Inject 5 µL of the Working Solution.

-

Confirm single peak at m/z [M+H]+ = 193.0 (Free base mass).

-

Note: Even if using the HCl salt, the mass spec detects the ionized free base.

-

Visualization of Workflows

Diagram 1: Solubilization & Dilution Workflow

This flowchart illustrates the decision logic based on the starting material (Salt vs. Base) and the critical intermediate dilution step.

Caption: Logic flow for preparing stable assay solutions, highlighting the critical intermediate dilution step to prevent precipitation.

Diagram 2: pH-Dependent Ionization States

Understanding the protonation state is vital for solubility. At acidic pH, the sulfonamide is neutral; at basic pH, it ionizes.

Caption: Ionization states of this compound across pH gradients. Physiological pH offers a balance of solubility and activity.

References

-

PubChem. this compound Hydrochloride Compound Summary. National Library of Medicine. [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

-

Waybright, T. J., et al. (2009).[1] Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–715. [Link]

-

Emulate Bio. Compound Treatment Solution Preparation Protocol. (General DMSO handling best practices). [Link]

Sources

5-(Aminomethyl)thiophene-2-sulfonamide in cancer cell line studies

Executive Summary

This guide details the application of 5-(Aminomethyl)thiophene-2-sulfonamide (5-ATS) in cancer cell line studies. While often utilized as a primary building block in Fragment-Based Drug Discovery (FBDD), the thiophene-sulfonamide scaffold itself represents a critical pharmacophore for inhibiting Carbonic Anhydrase (CA) isoforms, specifically the tumor-associated transmembrane isoforms CA IX and CA XII .

This document provides protocols for utilizing 5-ATS and its derivatives to disrupt pH homeostasis in hypoxic tumor models, validating target engagement via enzymatic assays, and measuring intracellular pH (pHi) shifts.

Scientific Background & Mechanism of Action[1][2]

The Target: Carbonic Anhydrase IX in Hypoxia

Solid tumors often develop hypoxic cores due to aberrant vascularization. This hypoxia stabilizes HIF-1

-

Extracellular Effect: HCO

is imported to buffer intracellular pH (pHi), while H -

The 5-ATS Role: The sulfonamide moiety (

) acts as a Zinc-Binding Group (ZBG), coordinating the Zn

Pathway Visualization

Figure 1: Mechanism of Action. Hypoxia drives CA IX expression, leading to acidification. 5-ATS intercepts this pathway by inhibiting the catalytic activity of CA IX.

Experimental Protocols

Compound Preparation & Handling

The free amine of 5-ATS can be reactive.[2] For biological assays, it is crucial to handle the hydrochloride salt or free base appropriately.

-

Solubility: Dissolve 5-ATS in DMSO to create a 100 mM stock solution.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute in culture media. Keep final DMSO concentration <0.5% to avoid vehicle toxicity.

Enzymatic Inhibition Assay (Cell-Free)

Before cell work, validate the compound's affinity using a colorimetric esterase assay. CA IX has esterase activity in addition to hydrase activity.

Materials:

-

Purified Recombinant Human CA IX (or CA II as cytosolic control).

-

Substrate: 4-Nitrophenyl acetate (4-NPA).

-

Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

Protocol:

-

Plate Prep: Add 130 µL assay buffer to 96-well microplate.

-

Inhibitor: Add 10 µL of 5-ATS (serial dilutions: 0.1 nM to 10 µM).

-

Enzyme: Add 20 µL enzyme solution (final conc 50-100 nM). Incubate 10 min at RT.

-

Substrate: Start reaction with 40 µL of 3 mM 4-NPA (dissolved in acetonitrile/water).

-

Read: Monitor Absorbance at 400 nm (formation of 4-nitrophenol) every 30s for 30 min.

-

Analysis: Calculate

and determine IC

Cell-Based Hypoxia Model

CA IX is minimally expressed in normoxia (except in gastric mucosa). You must induce hypoxia to evaluate 5-ATS efficacy in relevant cancer lines (e.g., HeLa, HT-29, MDA-MB-231).

Hypoxia Induction Methods:

-

Method A (Gold Standard): Hypoxia Chamber (1% O

, 5% CO -

Method B (Chemical Mimic): Supplement media with CoCl

(100-200 µM) or DFO to stabilize HIF-1

Workflow Diagram:

Figure 2: Experimental workflow for evaluating 5-ATS in hypoxic cancer models.

Intracellular pH (pHi) Measurement Protocol

Since CA IX inhibition prevents the venting of intracellular acid, successful treatment with 5-ATS should result in a decrease in pHi (intracellular acidification) in hypoxic cells.

-

Loading: Wash treated cells with bicarbonate-free buffer. Incubate with 2 µM BCECF-AM (pH-sensitive dye) for 30 min at 37°C.

-

Calibration: Perform an in situ calibration using the Nigericin clamp method (buffers with known pH 6.0–8.0 + 10 µM Nigericin) to equilibrate pHi and pHe.

-

Measurement: Measure Fluorescence Excitation ratio (490 nm / 440 nm) with Emission at 535 nm.

-

Result: 5-ATS treated cells should show a lower 490/440 ratio compared to hypoxic controls.

Data Analysis & Expected Results

Comparative Potency (Representative Data)

Thiophene sulfonamides generally exhibit superior inhibition profiles compared to benzene analogs due to electronic effects on the sulfonamide nitrogen.

| Compound Class | Target | K | K | Selectivity Ratio (CA II / CA IX) |

| Acetazolamide (Control) | CA II / IX | ~12 | ~25 | ~0.5 (Non-selective) |

| Benzenesulfonamide | CA II | ~200 | >500 | Low |

| 5-ATS (Scaffold) | CA II | ~30 | ~50-100* | Moderate |

| 5-ATS Derivatives | CA IX | >1000 | < 10 | High (>100) |

*Note: The free amine 5-ATS is a "head group." High potency and selectivity are typically achieved by derivatizing the amine with hydrophobic tails (e.g., ureido-substituted tails) to interact with the hydrophobic pocket of CA IX.

Interpretation of Viability Data

-

Normoxia: 5-ATS should show minimal toxicity (IC

> 100 µM). If toxicity is high, it indicates off-target effects. -

Hypoxia: Expect a shift in efficacy. However, CA IX inhibition is often cytostatic rather than cytotoxic. It sensitizes cells to standard chemotherapy (e.g., Doxorubicin) rather than killing them outright.

-

Recommendation: Perform clonogenic assays or combination studies (5-ATS + Chemo) for robust readouts.

-

Troubleshooting & Critical Considerations

-

The "Zinc Binder" Trap: Sulfonamides bind zinc. Avoid buffers containing high concentrations of chelators (EDTA/EGTA) during the enzymatic assay, as they will strip the active site of the enzyme.

-

Permeability: The charged nature of the sulfonamide can limit membrane permeability. If intracellular efficacy is low, consider that 5-ATS targets the extracellular catalytic domain of CA IX. Therefore, it does not strictly need to enter the cell to inhibit CA IX, but it does need to enter to inhibit mitochondrial isoforms (CA V).

-

Derivatization: If 5-ATS lacks potency in your specific cell line, use the aminomethyl group to synthesize a ureido-derivative. Reacting 5-ATS with phenyl isocyanate typically increases CA IX affinity by 10-100 fold.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

-

Leitans, J., et al. (2013).[3] Structure-based design of 5-substituted-thiophene-2-sulfonamides as potent carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. (Contextual citation for thiophene scaffold potency).

-

McDonald, P. C., et al. (2012). The tumor microenvironment: Roles of carbonic anhydrase IX in cancer progression. Biochemistry and Cell Biology. Link

-

Sigma-Aldrich. Product Specification: this compound.[4] Link

Sources

- 1. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Investigating the Antibacterial Efficacy of 5-(Aminomethyl)thiophene-2-sulfonamide: Protocols and Scientific Rationale

An Application Guide for Researchers

Application Note Summary

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the antibacterial properties of 5-(Aminomethyl)thiophene-2-sulfonamide (CAS No: 21151-36-0)[1]. As a member of the sulfonamide class of antibiotics, this compound is hypothesized to function by inhibiting essential metabolic pathways in bacteria. This document outlines the core scientific principles, detailed experimental protocols for determining key antibacterial metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and guidance on data interpretation. The protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity[2][3][4].

Introduction to this compound

This compound is a synthetic organic compound featuring a thiophene ring, a sulfonamide functional group, and an aminomethyl substituent. Its structure suggests potential as an antimicrobial agent, belonging to the well-established sulfa drug family. Thiophene-based molecules are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial properties[5][6][7]. The primary goal of this guide is to provide robust methodologies for quantifying the antibacterial efficacy of this specific compound against a panel of relevant bacterial pathogens.

Scientific Principle: The Sulfonamide Mechanism of Action

To design meaningful experiments, it is crucial to understand the foundational mechanism of the drug class. Sulfonamides function as competitive inhibitors of a key bacterial enzyme, dihydropteroate synthase (DHPS)[8][9].

Causality Behind the Mechanism:

-

Essential Pathway: Bacteria cannot absorb folic acid (Vitamin B9) from their environment and must synthesize it de novo. Folic acid is a critical precursor for the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA[9][10].

-

Structural Mimicry: Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.

-

Competitive Inhibition: Due to this structural similarity, the sulfonamide drug competes with PABA for the active site of the DHPS enzyme. By binding to the enzyme, it blocks the conversion of PABA into dihydropteroic acid, halting the folic acid synthesis pathway[8][9].

-

Selective Toxicity: This mechanism is selectively toxic to bacteria because human cells do not possess the DHPS enzyme; they acquire folic acid from their diet[8].

-

Bacteriostatic Nature: By inhibiting DNA replication and cell division, sulfonamides typically prevent bacterial growth rather than actively killing the cells. This classifies them as bacteriostatic agents[8][10][11]. The clearance of the infection is then primarily handled by the host's immune system.

Caption: Sulfonamide competitively inhibits the bacterial DHPS enzyme.

Core Protocols for Antimicrobial Susceptibility Testing

The following protocols are designed to provide a standardized assessment of the antibacterial activity of this compound. Adherence to guidelines from bodies like the CLSI is paramount for generating inter-lab comparable data[12][13].

Essential Preparations

1. Test Compound Stock Solution:

-

Accurately weigh this compound hydrochloride (MW: 228.72 g/mol )[1].

-

Dissolve in a suitable sterile solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock (e.g., 10 mg/mL or ~43.7 mM). Note: If using DMSO, ensure the final concentration in the assay does not exceed 1% (v/v), as it can have intrinsic antimicrobial effects.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter. Store at -20°C or as recommended by the supplier.

2. Bacterial Strains and Culture Media:

-

Select a panel of relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) quality control strains.

-

The standard medium for susceptibility testing is Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA), as these have defined concentrations of divalent cations (Mg²⁺ and Ca²⁺) that can influence antibiotic activity[14].

3. Preparation of Standardized Bacterial Inoculum:

-

Rationale: Starting with a consistent bacterial density is the most critical step for reproducible MIC results. The final inoculum density in the assay should be approximately 5 x 10⁵ CFU/mL.

-

Procedure:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Transfer colonies to a tube of sterile saline or broth.

-

Vortex to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy (OD₆₀₀ of 0.08-0.13).

-

Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB to achieve a density of ~1 x 10⁶ CFU/mL. This will be further diluted by half in the assay plate, reaching the target of 5 x 10⁵ CFU/mL.

-

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining MIC values, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[14][15].

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Multichannel pipette

-

Standardized bacterial inoculum (prepared as in 3.1)

-

Compound stock solution

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Step-by-Step Procedure:

-

Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 in each row designated for testing.

-

Compound Addition: Add 100 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1. This should be twice the desired final starting concentration.

-

Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate from well 2 to well 10. Discard the final 50 µL from well 10. This leaves well 11 as the growth control (no drug) and well 12 as the sterility control.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well (1-11) is now 100 µL.

-

Controls:

-

Growth Control (Positive Control): Well 11 contains 50 µL CAMHB + 50 µL inoculum. This well must show turbidity.

-

Sterility Control (Negative Control): Well 12 contains 100 µL of CAMHB only. This well must remain clear.

-

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air[16].

-

Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well)[17].

Caption: Standard workflow for determining MIC and MBC values.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed after the MIC is determined and identifies the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[18][19].

Procedure:

-

Selection: Using the results from the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

-

Plating: Mix the contents of each selected well thoroughly. Aseptically plate a 100 µL aliquot from each of these wells onto a fresh MHA plate.

-

Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

-